molecular formula C17H14N2OS B3016682 N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide CAS No. 314768-41-7

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B3016682
CAS No.: 314768-41-7
M. Wt: 294.37
InChI Key: AVNHLGOIGSJODA-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide is an organic compound with the molecular formula C17H14N2OS This compound is characterized by the presence of a thiophene ring, a pyridine ring, and a benzyl group

Scientific Research Applications

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pyridin-2-ylamine and benzyl chloride. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Similar structure but lacks the thiophene ring.

    2-(Benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a thiophene ring.

    N-(Pyridin-2-yl)benzamide: Similar structure but lacks the thiophene ring.

Uniqueness

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a pyridine ring, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-N-pyridin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNHLGOIGSJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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